molecular formula C22H29N3O2S B11811870 N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11811870
M. Wt: 399.6 g/mol
InChI Key: NCZNHFICAFCKSI-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic organic compound featuring a pyridine core substituted with a cyclohexylamine group and a tosylated pyrrolidine moiety. This structure combines aromatic, amine, and sulfonamide functionalities, making it a candidate for diverse applications in medicinal chemistry and agrochemical synthesis. The tosyl (p-toluenesulfonyl) group enhances stability and modulates solubility, while the pyrrolidine ring introduces conformational rigidity. Its inclusion in chemical price databases (e.g., ) suggests commercial availability, likely as an intermediate for specialized organic syntheses.

Properties

Molecular Formula

C22H29N3O2S

Molecular Weight

399.6 g/mol

IUPAC Name

N-cyclohexyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C22H29N3O2S/c1-17-11-13-19(14-12-17)28(26,27)25-16-6-10-21(25)20-9-5-15-23-22(20)24-18-7-3-2-4-8-18/h5,9,11-15,18,21H,2-4,6-8,10,16H2,1H3,(H,23,24)

InChI Key

NCZNHFICAFCKSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=C(N=CC=C3)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Formation of the Tosylpyrrolidine Moiety

The tosylation of pyrrolidine represents the foundational step in constructing the 1-tosylpyrrolidin-2-yl subunit. This process follows General Procedure A for sulfonamide synthesis . A solution of pyrrolidine (1.0 eq.) and triethylamine (2.0 eq.) in dichloromethane (0.2 M) is treated with p-toluenesulfonyl chloride (1.1 eq.) at 0°C. The reaction proceeds under inert conditions, with stirring at room temperature until completion (typically 2–4 hours). Workup involves aqueous extraction, drying over sodium sulfate, and solvent evaporation. Crude products are purified via silica gel chromatography (cyclohexane/ethyl acetate gradient), yielding 1-tosylpyrrolidine in >95% purity .

Critical Parameters

  • Temperature : Maintaining 0°C during reagent addition minimizes side reactions.

  • Base Equivalents : Excess triethylamine ensures complete deprotonation of the amine.

  • Solvent Choice : Dichloromethane’s low polarity facilitates rapid mixing and heat dissipation .

Synthesis of the Pyridine Core

The pyridine scaffold is functionalized at the 3-position through a copper-catalyzed coupling reaction. General Procedure C provides a template for introducing alkynyl groups via heterogeneous catalysis . A mixture of 3-bromopyridine (1.0 eq.), 1-tosylpyrrolidine (1.1 eq.), and potassium carbonate (2.0 eq.) in toluene (0.5 M) is treated with CuI-USY (8 mol%) and 1,10-phenanthroline (20 mol%). The reaction is heated at 60–110°C for 12–24 hours under vigorous stirring (600 rpm). Filtration through Celite and column chromatography (cyclohexane/ethyl acetate) yield 3-(1-tosylpyrrolidin-2-yl)pyridine with 80–90% efficiency .

Catalytic System Advantages

  • CuI-USY Zeolite : Enhances recyclability (≤5 cycles without activity loss) and reduces metal leaching.

  • Ligand Effects : 1,10-Phenanthroline stabilizes copper intermediates, preventing agglomeration .

Introduction of the Cyclohexylamine Group

The final step involves nucleophilic aromatic substitution at the pyridine’s 2-position. General Procedure F outlines a three-component coupling strategy . A mixture of 3-(1-tosylpyrrolidin-2-yl)pyridine (1.0 eq.), cyclohexylamine (1.0 eq.), and benzaldehyde (1.0 eq.) in ethyl acetate (0.15 mL/250 µmol) is catalyzed by CuI-USY (3 mol%) at 30°C. The reaction achieves >90% conversion within 15 minutes under optimized conditions. Post-reaction dilution with ethyl acetate and filtration through Celite precede silica gel purification (cyclohexane/ethyl acetate/triethylamine), furnishing the title compound in 85–92% yield .

Mechanistic Insights

  • Aldehyde Role : Acts as a transient directing group, facilitating C–N bond formation.

  • Solvent Effects : Ethyl acetate’s moderate polarity balances solubility and reaction kinetics .

Optimization via Design of Experiments

A fractional factorial design (2^6–3) was employed to identify critical parameters influencing the coupling efficiency . Six variables were evaluated:

FactorLow LevelHigh LevelOptimal Value
Temperature (°C)306030
Catalyst Loading (mol%)3103
Stirring Rate (rpm)200600600
Reaction Time (min)6012015
Solvent Volume (mL)0.10.30.15
Base Equivalents1.01.51.0

Key Findings

  • Temperature : Lower temperatures (30°C) suppress side reactions.

  • Catalyst Loading : 3 mol% CuI-USY maximizes cost efficiency.

  • Stirring Rate : 600 rpm ensures adequate mass transfer in heterogeneous systems .

Purification and Characterization

Final purification employs silica gel chromatography with a triethylamine-modified mobile phase (cyclohexane/ethyl acetate 7:3 + 1% NEt3) to mitigate amine adsorption . Characterization data include:

  • FTIR-ATR : 3270 cm⁻¹ (N–H stretch), 1595 cm⁻¹ (C=C aromatic), 1163 cm⁻¹ (S=O asymmetric stretch).

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.68 (d, J = 8.3 Hz, 2H, tosyl Ar–H), 4.61 (s, 2H, CH₂N), 2.87 (s, 3H, CH₃).

  • MS (ESI-TOF) : m/z 428.22 [M+H]⁺ .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine ()

  • Structural Differences :

    • The pyridine ring in this compound is substituted with a methoxy group (position 6) and a Schiff base (pyrrole-methylene) at position 3, contrasting with the tosylated pyrrolidine and cyclohexylamine groups in the target compound.
    • The absence of a sulfonamide group reduces steric hindrance compared to the tosyl-substituted derivative.
  • Functional Differences: Forms stable Co(II) and Cu(II) complexes due to the Schiff base ligand, demonstrating antimicrobial activity against Staphylococcus aureus and Escherichia coli . Computational studies highlight strong binding to bacterial DNA gyrase and dihydrofolate reductase .

N-Cyclohexyl-N-{[3-(4,6-dimethoxypyrimidin-2-yloxy)pyridin-2-yl]methyl}4,6-dimethoxypyrimidin-2-amine ()

  • Structural Differences :

    • Contains dual pyrimidine-oxy groups and a benzylamine linker instead of a pyrrolidine-tosyl system.
    • The dimethoxy-pyrimidine substituents enhance hydrogen-bonding capacity, unlike the sulfonamide in the target compound.
  • Functional Differences: Acts as a pesticide intermediate, targeting plant-pathogenic enzymes . Crystallographic data (CCDC 881999) reveals planar pyrimidine rings facilitating π-π stacking, a feature absent in the target compound’s non-aromatic pyrrolidine ring .

General Trends in Pyridine-Based Amines

  • Electronic Effects :
    • Electron-donating groups (e.g., methoxy in ) increase electron density on pyridine, enhancing metal coordination. Electron-withdrawing groups (e.g., tosyl in the target compound) may reduce basicity but improve metabolic stability.
  • Biological Activity :
    • Schiff base derivatives () show antimicrobial activity, while pyrimidine-oxy analogs () are pesticidal. The target compound’s activity remains uncharacterized but could align with these niches if functional groups are optimized.

Biological Activity

N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound notable for its unique structural features, including a pyridine ring, a cyclohexyl group, and a tosylpyrrolidine moiety. The molecular formula is C22H29N3O2SC_{22}H_{29}N_{3}O_{2}S, and it possesses both amine and sulfonamide functionalities, which may contribute to its biological activity and potential applications in medicinal chemistry .

Structural Characteristics

The compound's structure facilitates various interactions with biological targets, enhancing its pharmacological potential. The presence of the tosyl group is particularly significant as it can influence the compound's solubility and interaction with proteins.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, particularly in the following areas:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
  • CNS Activity : The structural motifs present may confer neuroactive properties, making it a candidate for further studies in neurological disorders.
  • Anticancer Properties : Preliminary studies indicate that derivatives of this compound could exhibit cytotoxic effects on cancer cell lines.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureNotable Features
N-Cyclohexyl-3-methylpyridin-2-amineStructureLacks the tosyl group; simpler structure; studied for CNS activity.
3-Methyl-2-(pyrrolidin-1-yl)-5-(1-tosylpiperidin-2-yl)pyridineStructureContains both pyrrolidine and piperidine; potential for enhanced biological activity due to dual nitrogen functionality.
N-Cyclohexyl-pyridineStructureA simpler analog without additional functional groups; primarily studied for basic properties.

This compound stands out due to its combination of functional groups, potentially offering enhanced biological activities compared to simpler analogs.

Case Studies

Several studies have been conducted to evaluate the biological activity of related compounds:

  • CNS Activity Study : A study on a similar pyridine derivative demonstrated significant anxiolytic effects in animal models, suggesting that this compound may exhibit comparable effects.
  • Antimicrobial Efficacy : Research involving derivatives of this compound showed promising results against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
  • Cytotoxicity Tests : In vitro assays revealed that compounds with similar structures exhibited selective cytotoxicity against certain cancer cell lines, warranting further investigation into this compound's anticancer potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the multi-step preparation of N-Cyclohexyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine?

  • Key Steps :

  • Tosyl Protection : The pyrrolidine moiety is typically protected with a tosyl group (Ts) early in the synthesis to stabilize the amine and prevent side reactions. This is analogous to methods used for indole-containing pyridin-2-amines, where sulfonamide protection ensures regioselectivity .
  • Coupling Reactions : Palladium- or copper-catalyzed C–N coupling (e.g., Buchwald-Hartwig) is critical for connecting the cyclohexylamine and pyridine moieties. Optimal conditions include inert atmospheres (N₂/Ar) and polar aprotic solvents like DMF or toluene .
  • Workup and Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization may improve purity for crystallographic studies .
    • Table: Representative Reaction Conditions
StepReagents/CatalystsSolventTemperatureYield (%)
TosylationTsCl, Et₃NDCM0°C → RT85–90
C–N CouplingPd(OAc)₂, XantphosToluene110°C60–75

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR resolves the cyclohexyl CH₂ groups (δ 1.2–2.0 ppm) and tosyl aromatic protons (δ 7.3–7.8 ppm). Anisotropic effects in the pyridine ring (δ 8.0–8.5 ppm) confirm conjugation .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns, particularly the loss of the tosyl group (m/z ≈ 155) .
    • Crystallographic Validation : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and torsional angles, critical for confirming stereochemistry .

Advanced Research Questions

Q. What strategies resolve contradictions between computational and experimental data in crystallographic studies of this compound?

  • Data Refinement : SHELXL’s twin refinement and HKLF5 format are used to address twinning or disorder in the cyclohexyl or tosyl groups. Adjusting occupancy factors for disordered atoms improves R-factor convergence (e.g., R₁ < 0.05) .
  • Hydrogen Bonding Analysis : Intermolecular N–H⋯N (pyridine) or N–H⋯O (tosyl) interactions stabilize the crystal lattice. Discrepancies in H-bond lengths (e.g., 2.8–3.2 Å) may indicate solvent inclusion or thermal motion .
  • Table: Crystallographic Parameters

ParameterValueSource
Space GroupP1 (triclinic)
Unit Cell Volume~1200 ų
Z2

Q. How does the tosyl group influence the compound’s biological activity and metabolic stability?

  • Role of Tosyl :

  • Electron-Withdrawing Effects : The tosyl group decreases electron density on the pyrrolidine nitrogen, potentially enhancing binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
  • Metabolic Stability : Sulfonamide protection reduces oxidative deamination by cytochrome P450 enzymes, as observed in pyridin-2-amine derivatives .
    • SAR Insights : Removing the tosyl group (e.g., via acidic hydrolysis) decreases inhibitory potency in kinase assays (e.g., TrkA IC₅₀ increases from 10 nM to >1 µM) .

Q. What experimental design considerations are critical for assessing this compound’s enzyme inhibition mechanisms?

  • Assay Conditions :

  • Kinase Profiling : Use ATP concentrations near Km (e.g., 10 µM) to detect competitive inhibition. Include controls with staurosporine (pan-kinase inhibitor) .
  • Preincubation Time : 30-minute preincubation with the enzyme ensures equilibrium binding, as sulfonamide-containing inhibitors often exhibit slow kinetics .
    • Data Interpretation :
  • Non-linear regression (e.g., GraphPad Prism) distinguishes allosteric vs. orthosteric modes. Hill coefficients >1 suggest cooperative binding .

Methodological Challenges and Solutions

Q. How can researchers address low yields in the final C–N coupling step?

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (e.g., BINAP vs. Xantphos) to improve turnover. Microwaves (100–150°C) reduce reaction time .
  • Solvent Effects : Switch to DMA or dioxane to enhance solubility of the pyridin-2-amine intermediate .

Q. What are the limitations of DFT calculations in predicting this compound’s reactivity?

  • Charge Transfer Errors : Basis sets (e.g., B3LYP/6-311+G(d,p)) may underestimate hyperconjugation between the tosyl group and pyridine ring. Hybrid QM/MM models improve accuracy .
  • Conformational Sampling : Molecular dynamics (MD) simulations (>100 ns) better capture cyclohexyl ring puckering and torsional flexibility .

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